![molecular formula C10H12O3 B3163279 2-Methoxy-5-methoxymethyl-benzaldehyde CAS No. 883541-44-4](/img/structure/B3163279.png)
2-Methoxy-5-methoxymethyl-benzaldehyde
Overview
Description
2-Methoxy-5-methoxymethyl-benzaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-methoxymethyl-benzaldehyde consists of a benzene ring with adjacent formyl and methoxy groups . The IUPAC Standard InChIKey is PKZJLOCLABXVMC-UHFFFAOYSA-N .Scientific Research Applications
Conversion of Biomass to Valuable Chemicals
Sustainable Chemical Feedstocks : A review discusses the conversion of plant biomass into furan derivatives, highlighting the role of compounds like 5-Hydroxymethylfurfural (HMF) and its derivatives as sustainable alternatives to non-renewable hydrocarbon sources. This indicates the potential of methoxy-benzaldehyde derivatives in the production of polymers, fuels, and various chemicals from renewable resources (V. M. Chernyshev et al., 2017).
Advanced Oxidation Processes
Degradation of Organic Pollutants : Research on the treatment of organic pollutants in wastewater through advanced oxidation processes suggests that methoxyphenols, which are structurally related to methoxy-benzaldehyde derivatives, show significant reactivity. This reactivity is crucial for the degradation of persistent compounds in the environment, demonstrating the environmental applications of such compounds (Maroof Husain & Q. Husain, 2007).
Antimicrobial Applications
Antimicrobial Agents : Benzofuran derivatives, which share some structural similarities with methoxy-benzaldehyde compounds, have been studied for their antimicrobial properties. This review suggests that the unique structural features of benzofuran make it a valuable scaffold in drug discovery, including the development of efficient antimicrobial agents (Asha Hiremathad et al., 2015).
Catalytic Reactions
Catalytic Oxidation of Lignins : The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, involves compounds structurally related to methoxy-benzaldehyde derivatives. This process has significant implications for the valorization of lignin, a major component of plant biomass, into valuable chemical products (V. Tarabanko & N. Tarabanko, 2017).
properties
IUPAC Name |
2-methoxy-5-(methoxymethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-8-3-4-10(13-2)9(5-8)6-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASYJFLRBZVXKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268405 | |
Record name | Benzaldehyde, 2-methoxy-5-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methoxymethyl-benzaldehyde | |
CAS RN |
883541-44-4 | |
Record name | Benzaldehyde, 2-methoxy-5-(methoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883541-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-methoxy-5-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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